(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide
CAS No.: 92352-08-4
Cat. No.: VC18473696
Molecular Formula: C7H16BrCl2N3O
Molecular Weight: 309.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92352-08-4 |
|---|---|
| Molecular Formula | C7H16BrCl2N3O |
| Molecular Weight | 309.03 g/mol |
| IUPAC Name | (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide |
| Standard InChI | InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H |
| Standard InChI Key | QZFFLGQAFRHKRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₇H₁₆BrCl₂N₃O, with a molecular weight of 309.03 g/mol . Its IUPAC name, (2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide, reflects its bifunctional alkylating structure, featuring two 2-chloroethyl groups attached to a central ammonium core (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 348.1°C at 760 mmHg | |
| Flash Point | 164.3°C | |
| LogP (Partition Coefficient) | 2.64 | |
| PSA (Polar Surface Area) | 61.85 Ų |
Structural Insights
The SMILES notation (CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-]) and InChIKey (QZFFLGQAFRHKRY-UHFFFAOYSA-N) provide precise descriptors for its electronic and steric configuration. The presence of bis(2-chloroethyl) groups enables the formation of reactive aziridinium intermediates, a hallmark of nitrogen mustard activity .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic substitution reactions. A proposed route involves:
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Amination: Reaction of 2-chloroethylamine with a brominated propane derivative.
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Quaternization: Introduction of the ammonium center using methylating agents.
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Bromide Counterion Exchange: Precipitation with sodium bromide .
Industrial production emphasizes purity >98%, as impurities may compromise alkylating efficiency .
Mechanism of Action
DNA Alkylation
Like classical nitrogen mustards, this compound generates aziridinium ions under physiological conditions, which alkylate DNA at the N7 position of guanine residues . This results in:
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Intrastrand cross-links, disrupting DNA replication.
Table 2: Comparison with Other Nitrogen Mustards
| Compound | Target Specificity | IC₅₀ (μM) |
|---|---|---|
| Chlorambucil | Low | 12.0 |
| Cyclophosphamide | Moderate | 8.5 |
| This Compound | High (Preclinical) | 0.26* |
| *Data inferred from structurally similar derivatives . |
Protein Interaction
Recent studies highlight its ability to alkylate p53 tumor suppressor proteins, impairing their DNA-binding capacity and promoting genomic instability .
Applications in Oncology
Anticancer Activity
Preclinical evaluations demonstrate potent cytotoxicity against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 0.26 nM . Its selectivity is attributed to:
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Enhanced membrane permeability due to the propane backbone.
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Reduced hydrolysis rates compared to first-generation mustards .
Targeted Delivery Strategies
Ongoing research explores conjugation with peptide vectors and antibody-drug conjugates (ADCs) to minimize off-target effects . For example, linkage to folate receptors has shown a 5-fold increase in tumor uptake in murine models .
Analytical and Detection Methods
Chromatographic Techniques
Ultraperformance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying DNA adducts formed by this compound . Key parameters include:
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Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).
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Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
Spectroscopic Characterization
¹H-NMR and ¹³C-NMR confirm structural integrity, with characteristic shifts at δ 3.6 ppm (CH₂Cl) and δ 160 ppm (C=O).
Future Perspectives
Hybrid Molecules
Incorporation into fluorophore-conjugates enables real-time tracking of drug distribution in vivo, addressing pharmacokinetic limitations .
Clinical Translation
Phase I trials are anticipated by 2026, focusing on refractory lymphomas and solid tumors .
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